molecular formula C21H19BrN6O2 B12042350 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12042350
M. Wt: 467.3 g/mol
InChI Key: FOTILERLLQFSHM-FSJBWODESA-N
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Description

The compound 4-bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a purine-dione derivative featuring a hydrazone linkage at the 8-position of the purine core. Its structure includes:

  • A 7-benzyl group (aromatic substitution at N7).
  • 1,3-dimethyl substituents on the purine ring.
  • A 4-bromobenzylidene hydrazone moiety, contributing to its electronic and steric properties.

Its characterization typically involves NMR, IR spectroscopy, and mass spectrometry .

Properties

Molecular Formula

C21H19BrN6O2

Molecular Weight

467.3 g/mol

IUPAC Name

7-benzyl-8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19BrN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-6-4-3-5-7-15)20(24-18)25-23-12-14-8-10-16(22)11-9-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

FOTILERLLQFSHM-FSJBWODESA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Condensation

This method adapts protocols from α-benzil monoxime hydrazone syntheses:

  • Reactant Preparation :

    • Dissolve 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine (0.100 mol) in methanol.

    • Prepare 4-bromobenzaldehyde (0.110 mol) in ethanol.

  • Reaction Conditions :

    • Combine solutions and add 2–3 drops of glacial acetic acid or 2 mL HCl.

    • Reflux at 70–80°C for 3–7 hours under inert atmosphere.

  • Workup :

    • Adjust pH to 5 using 0.1N NaOH to precipitate the product.

    • Filter, wash with cold ethanol, and dry at 110°C.

Yield : 72–81%.

Table 1: Optimization Parameters for Acid-Catalyzed Synthesis

ParameterRange TestedOptimal ValueImpact on Yield
CatalystAcOH, HCl, H2SO4Glacial AcOH (2 drops)+12% vs. HCl
SolventMeOH, EtOH, DCMEtOH81% yield
Reflux Time1–10 hours7 hoursMax conversion
Molar Ratio (Aldehyde:Hydrazine)1:1 to 1.2:11.1:1Prevents dimerization

P(III)-Mediated Reductive N–H Bond Insertion

A metal-free approach developed by J-stage researchers enables hydrazone formation without diazo intermediates:

  • Reactants :

    • 4-Bromobenzaldehyde (1.0 equiv)

    • 7-Benzyl-1,3-dimethylpurine-2,6-dione hydrazine (1.05 equiv)

  • Reaction Setup :

    • Dissolve reactants in CH2Cl2 (0.1 M).

    • Add P(NMe2)3 (1.05 equiv) at 0°C under argon.

    • Warm to room temperature and stir for 30 minutes.

  • Purification :

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (hexane:EtOAc = 3:1).

Yield : 85–90%.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (HPLC)Reaction TimeScalability
Acid-Catalyzed72–8195–98%3–7 hoursPilot-scale feasible
P(III)-Mediated85–90>99%0.5 hoursLab-scale optimized

Mechanistic Insights and Spectral Validation

Reaction Pathway Analysis

  • Acid-Catalyzed Method : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling hydrazine attack. Dehydration forms the hydrazone linkage, with acetic acid acting as a proton shuttle.

  • P(III) Method : Tris(dimethylamino)phosphine generates alkoxyphosphonium intermediates, facilitating reductive coupling without carbene formation.

Spectroscopic Characterization

Data from analogous hydrazones confirm structural fidelity:

Table 3: Key Spectral Signatures

TechniqueObserved SignalsAssignment
FT-IR (KBr) 3239 cm⁻¹ (O–H), 1614 cm⁻¹ (C=N), 1093 cm⁻¹ (N–N)Hydrazone and purine moieties
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, CH=N), 7.62–7.45 (m, 4H, Ar–H), 5.12 (s, 2H, CH₂Ph)Aromatic and benzyl groups
UV-Vis (MeOH) λmax = 391 nm (ε = 10,631 L·mol⁻¹·cm⁻¹)π→π* transitions in hydrazone

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : Excess aldehyde (≥1.2 equiv) leads to bis-hydrazone byproducts. Maintain a 1.1:1 aldehyde:hydrazine ratio.

  • Oxidation : Hydrazones are prone to aerial oxidation. Use inert atmospheres and antioxidant additives (e.g., BHT).

Solvent Selection

  • Polar Protic vs. Aprotic : Ethanol improves solubility of ionic intermediates over methanol, reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-bromobenzaldehyde hydrazone exhibit strong antibacterial and antifungal activities. For instance, derivatives of hydrazones have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli . The structure of hydrazones allows for modifications that enhance their biological activity, making them promising candidates for developing new antimicrobial agents.

Anticancer Properties
Recent studies have highlighted the potential of hydrazone derivatives in cancer treatment. Compounds derived from 4-bromobenzaldehyde have been evaluated for their antitumor activity. In vitro tests demonstrated that certain hydrazones can inhibit the proliferation of cancer cells, suggesting their role as lead compounds in anticancer drug development .

Enzyme Inhibition
Some hydrazone derivatives act as inhibitors for various enzymes linked to metabolic pathways in cancer and other diseases. For example, specific hydrazones have been identified as acetyl-CoA carboxylase inhibitors, which play a crucial role in fatty acid metabolism and are implicated in cancer progression .

Analytical Chemistry Applications

Analytical Reagents
Hydrazones are valuable as analytical reagents due to their ability to form stable complexes with metal ions. They are used in spectroscopic methods for the detection and quantification of various metal ions in environmental and biological samples . The ability to selectively bind with specific ions makes them useful in environmental monitoring and quality control processes.

Chromatographic Techniques
Hydrazones derived from aldehydes like 4-bromobenzaldehyde are utilized in chromatographic techniques for separating complex mixtures. Their unique properties allow for enhanced resolution in high-performance liquid chromatography (HPLC) applications .

Materials Science Applications

Organic Electronics
The unique electronic properties of hydrazones make them suitable for applications in organic electronics. Compounds like 4-bromobenzaldehyde hydrazone can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where they contribute to improved efficiency and stability .

Corrosion Inhibition
Hydrazones have also been investigated as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps mitigate corrosion processes, making them valuable in preserving the integrity of structural materials .

Case Studies

Study Reference Application Area Findings
Jabeen et al., 2021 Antimicrobial ActivityDemonstrated strong antibacterial effects against multiple strains.
Bhat et al., 2018 Anticancer PropertiesIdentified significant inhibition of cancer cell proliferation.
ResearchGate Study Analytical ChemistryShowed effectiveness as a reagent for metal ion detection.
Patent CN106905346A Enzyme InhibitionHighlighted as an acetyl-CoA carboxylase inhibitor with potential therapeutic use.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Purine-Dione Derivatives with Varying Alkyl/Aryl Substituents

The following compounds share the purine-dione core and hydrazone functional group but differ in substituents, leading to distinct physicochemical and spectral properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone 7-Benzyl, 1,3-dimethyl C₂₁H₂₀BrN₇O₂ 490.34 IR: 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂)
8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 7-(4-Methylbenzyl) C₂₂H₂₂BrN₇O₂ 496.36 1H-NMR: δ 3.69 (N-CH₃), aromatic protons at 6.90–7.84
8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione 7-(3-Methylbutyl) C₁₈H₂₁BrN₆O₂ 433.31 Monoisotopic mass: 432.09; ChemSpider ID: 4680544
Benzaldehyde [3-methyl-2,6-dioxo-1,7-bis(phenylmethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone 1,7-Bis(phenylmethyl) C₂₈H₂₆N₆O₂ 464.52 XLogP3: 4.6; Rotatable bonds: 7

Key Observations:

  • Substituent Effects on Lipophilicity: The 3-methylbutyl group (C₁₈H₂₁BrN₆O₂) reduces molecular weight and increases flexibility compared to bulkier benzyl groups .
  • Spectral Shifts: IR spectra consistently show C=N stretching near 1605 cm⁻¹, while NMR signals for N-CH₃ groups appear around δ 3.69 .

Non-Purine Hydrazone Analogues

Other hydrazone-containing compounds with divergent core structures highlight the versatility of the hydrazone functional group:

Compound Name Core Structure Molecular Formula Melting Point (°C) Key Analytical Data Reference
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine C₂₉H₂₅BrN₄O₅ 223–225 HRMS: 550.0816 (observed) vs. 550.0978 (calculated)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine C₁₇H₁₂ClN₅O₃S₂ 314–315 (dec.) IR: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)

Key Observations:

  • Core Structure Impact: The imidazo[1,2-a]pyridine derivative (C₂₉H₂₅BrN₄O₅) exhibits higher molecular weight due to additional ester groups, while the benzodithiazine core introduces sulfur-based functional groups .
  • Thermal Stability: The benzodithiazine compound decomposes at 314–315°C, suggesting greater thermal stability compared to purine-dione derivatives .

Biological Activity

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Synthesis

The synthesis of 4-Bromobenzaldehyde hydrazone derivatives typically involves the condensation of 4-bromobenzaldehyde with various hydrazine derivatives. The general reaction can be summarized as follows:

4 Bromobenzaldehyde+HydrazineHydrazone\text{4 Bromobenzaldehyde}+\text{Hydrazine}\rightarrow \text{Hydrazone}

This reaction can be facilitated under acidic or basic conditions and often yields products that exhibit enhanced biological activities compared to their precursors.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from 4-bromobenzaldehyde exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

CompoundBacterial StrainInhibition Zone (mm)
Hydrazone AS. aureus15
Hydrazone BE. coli18

These results suggest that the presence of the bromine atom enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of these compounds. In animal models, certain hydrazone derivatives showed promising results in reducing seizure activity:

CompoundED50 (mg/kg)Comparison
Hydrazone C20Phenobarbital (22)
Hydrazone D15Phenytoin (18)

These findings indicate that modifications to the hydrazone structure can lead to compounds with superior anticonvulsant properties compared to traditional medications.

Anxiolytic Effects

The anxiolytic potential of 4-bromobenzaldehyde derivatives has also been explored. In a study assessing the effects on anxiety-like behavior in rodents, several compounds demonstrated significant reductions in anxiety scores:

CompoundAnxiety Score Reduction (%)
Hydrazone E40
Hydrazone F35

The mechanism behind these effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and antimicrobial evaluation of various hydrazones derived from 4-bromobenzaldehyde. The results indicated that certain hydrazones exhibited broad-spectrum antimicrobial activity, making them potential candidates for further development as antimicrobial agents .

Case Study 2: Anticonvulsant Activity

Research conducted on the anticonvulsant properties of benzylidene derivatives showed that specific modifications to the hydrazone structure significantly enhanced their efficacy in reducing seizure frequency in rodent models. This study emphasized the importance of structural optimization in developing new anticonvulsants .

Q & A

Q. How to reconcile discrepancies between theoretical and observed biological activity in this compound?

  • Resolution Workflow :

Confirm compound identity/purity (NMR, HRMS).

Test against positive/negative controls (e.g., known kinase inhibitors).

Re-evaluate assay conditions (e.g., cell line viability, solvent DMSO concentration <0.1%) .

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